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Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155 Get Quote

An objective guide for researchers and scientists on the performance of Co(CO)₃NO against

alternative cobalt precursors, supported by experimental data.

In the pursuit of advanced microelectronic devices and high-performance materials, the

deposition of high-purity, thin cobalt films is a critical process. Chemical Vapor Deposition

(CVD) stands out as a preferred method for its ability to produce uniform and conformal films.

The choice of the precursor is paramount to the success of the CVD process, directly

influencing film quality, deposition conditions, and overall process efficiency. This guide

provides a comprehensive benchmark of cobalt tricarbonyl nitrosyl (Co(CO)₃NO) as a CVD

precursor, comparing its performance with other common cobalt precursors.

Cobalt tricarbonyl nitrosyl has emerged as a promising candidate for cobalt CVD due to its

advantageous physical and chemical properties. Unlike many solid cobalt precursors,

Co(CO)₃NO is a liquid at room temperature, which simplifies precursor delivery and improves

process control.[1] It also exhibits high volatility and good thermal stability, crucial

characteristics for a successful CVD precursor.[1][2]

Performance Comparison of Cobalt CVD Precursors
The selection of a cobalt CVD precursor is a trade-off between desired film properties,

deposition temperature, and process complexity. The following tables summarize the key

performance metrics of cobalt tricarbonyl nitrosyl in comparison to other widely used

precursors like dicobalt octacarbonyl (Co₂(CO)₈), cobaltocene (Co(Cp)₂), and cobalt

acetylacetonate (Co(acac)₃).
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Precursor Formula Physical State Volatility
Decompositio
n Temperature
(°C)

Cobalt

Tricarbonyl

Nitrosyl

Co(CO)₃NO Liquid

High (26 Torr at

0°C, 100 Torr at

25°C)[1][2]

>66[1]

Dicobalt

Octacarbonyl
Co₂(CO)₈ Solid Moderate

~50 (unstable

storage)[3]

Cobaltocene Co(C₅H₅)₂ Solid Low
High (requires H₂

reduction)[1][3]

Cobalt

Acetylacetonate
Co(C₅H₇O₂)₃ Solid Low

High (requires H₂

reduction)[1][3]

Table 1: Physical Properties of Common Cobalt CVD Precursors

Precursor
Deposition
Temperature
(°C)

Growth Rate
(nm/min)

Film Purity
Film
Resistivity
(µΩ·cm)

Cobalt

Tricarbonyl

Nitrosyl

150 - 480[4][5] ~1-10[4]

High purity Co

(<2 atom% O

with optimized

H₂ flow)[3]

7.0 - 15.0[3][5]

Dicobalt

Octacarbonyl

120 - 190 (for

CoO)
Variable

Can lead to

carbon

contamination[3]

8.5 - 23.0[4]

Cobaltocene High (APCVD) Variable

Can result in

high carbon

content (up to 50

atom%)[3]

Higher than pure

Co

Cobalt

Acetylacetonate
High (APCVD) Variable

Oxygen

contamination is

a concern[6]

Higher than pure

Co
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Table 2: Deposition Characteristics and Film Properties of Cobalt CVD Precursors

Advantages of Cobalt Tricarbonyl Nitrosyl
Cobalt tricarbonyl nitrosyl presents several distinct advantages over other precursors:

Liquid State and High Volatility: Its liquid form simplifies handling and enables precise and

reproducible vapor delivery to the CVD reactor.[1] The high vapor pressure allows for lower

precursor source temperatures, reducing the risk of thermal decomposition before reaching

the substrate.[1][2]

Good Thermal Stability: Compared to the notoriously unstable dicobalt octacarbonyl,

Co(CO)₃NO offers better stability under normal storage conditions, which is a significant

advantage for process consistency.[1][3]

Clean Decomposition: The thermal decomposition of Co(CO)₃NO can yield pure cobalt films

with only carbon monoxide (CO) and nitric oxide (NO) as volatile byproducts, which are

easily removed from the reaction chamber.[1] The presence of the nitrosyl ligand is key to its

stability and deposition characteristics.

Lower Toxicity Profile: While still a toxic compound that requires careful handling, it is

reported to have lower toxicity compared to highly toxic precursors like nickel tetracarbonyl,

a related metal carbonyl.[7]

Experimental Protocols
The following section outlines a typical experimental protocol for the deposition of cobalt thin

films using cobalt tricarbonyl nitrosyl as the precursor, based on methodologies reported in

the literature.

Substrate Preparation
Substrate Cleaning: Silicon wafers with a thermally grown oxide layer (SiO₂) are commonly

used as substrates. The substrates are first cleaned using a standard RCA cleaning

procedure to remove organic and inorganic contaminants.

Final Rinse and Dry: The cleaned substrates are rinsed with deionized water and dried using

a nitrogen gun.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b13735155?utm_src=pdf-body
https://www.benchchem.com/product/b13735155?utm_src=pdf-body
https://technical.gelest.com/brochures/cvd-materials-co-zr-ru-hf-ta/cvd-materials/
https://technical.gelest.com/brochures/cvd-materials-co-zr-ru-hf-ta/cvd-materials/
https://patents.google.com/patent/US6346477B1/en
https://technical.gelest.com/brochures/cvd-materials-co-zr-ru-hf-ta/cvd-materials/
https://www.gelest.com/wp-content/uploads/ProcParam.pdf
https://technical.gelest.com/brochures/cvd-materials-co-zr-ru-hf-ta/cvd-materials/
https://en.wikipedia.org/wiki/Cobalt_tricarbonyl_nitrosyl
https://www.benchchem.com/product/b13735155?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13735155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CVD Process
Precursor Handling: Cobalt tricarbonyl nitrosyl is a toxic and air-sensitive liquid.[7][8] All

handling should be performed in a well-ventilated fume hood or a glovebox under an inert

atmosphere. The precursor is typically loaded into a stainless steel bubbler.

Precursor Delivery: The bubbler containing Co(CO)₃NO is maintained at a constant

temperature (e.g., 10-25°C) to ensure a stable vapor pressure. An inert carrier gas, such as

argon or nitrogen, is passed through the bubbler to transport the precursor vapor to the CVD

reactor.

Deposition Conditions:

Reactor Pressure: The deposition is typically carried out in a low-pressure CVD (LPCVD)

reactor, with pressures ranging from 0.1 to 10 Torr.

Substrate Temperature: The substrate is heated to the desired deposition temperature,

typically in the range of 200-450°C.[5] The deposition temperature significantly influences

the film's growth rate, purity, and morphology.

Gas Flow Rates: The flow rates of the carrier gas and any reactant gases (e.g., hydrogen)

are precisely controlled using mass flow controllers. Hydrogen is often used as a co-

reactant to facilitate the reduction of the precursor and improve film purity.[3]

Deposition: The precursor vapor and any co-reactants are introduced into the reaction

chamber, where they decompose on the heated substrate surface to form a thin cobalt film.

Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped,

and the reactor is cooled down under an inert gas flow.

Film Characterization
The deposited cobalt films are characterized using various analytical techniques to determine

their properties:

Thickness: Ellipsometry or profilometry.
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Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) or Auger Electron

Spectroscopy (AES).

Crystallinity and Phase: X-ray Diffraction (XRD).

Morphology and Microstructure: Scanning Electron Microscopy (SEM) or Transmission

Electron Microscopy (TEM).

Electrical Resistivity: Four-point probe measurement.

Visualizing the Process
The following diagrams illustrate the experimental workflow and the chemical processes

involved in the CVD of cobalt using cobalt tricarbonyl nitrosyl.
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Caption: Experimental workflow for cobalt thin film deposition using CVD.
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Caption: Proposed decomposition pathway of Co(CO)₃NO during thermal CVD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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